9H-Pyrido[2,3-b]indole

Catalog No.
S600002
CAS No.
244-76-8
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Pyrido[2,3-b]indole

CAS Number

244-76-8

Product Name

9H-Pyrido[2,3-b]indole

IUPAC Name

9H-pyrido[2,3-b]indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)

InChI Key

BPMFPOGUJAAYHL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3

Synonyms

9H-Pyrido[2,3-b]indole; 1,9-Diazafluorene 1-Azacarbazole; 9H-1,9-Diazafluorene; NSC 67064;

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3

Antitumor Activity in Cancer Research

Specific Scientific Field: Oncology and cancer research.

Summary:

9H-pyrido[2,3-b]indole derivatives: exhibit antitumor activity by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis in cancer cells .

Experimental Procedures:

    Cell Culture: Researchers typically use cancer cell lines (e.g., HeLa, MCF-7, or A549) and normal cell lines (e.g., HEK293) for comparison.

    Compound Treatment: Cells are treated with varying concentrations of 9H-pyrido[2,3-b]indole derivatives.

    Cell Viability Assays: Researchers assess cell viability using MTT, XTT, or other colorimetric assays.

    Cell Cycle Analysis: Flow cytometry is employed to analyze cell cycle distribution.

    Apoptosis Assays: Annexin V/PI staining or caspase activity assays detect apoptotic cells.

    Microtubule Disruption Assays: Researchers examine microtubule dynamics using immunofluorescence or live-cell imaging.

Results:

    Dose-Dependent Antitumor Effects: 9H-pyrido[2,3-b]indole derivatives inhibit cancer cell growth in a dose-dependent manner.

    Cell Cycle Arrest: These compounds induce G2/M phase arrest, preventing cell division.

    Apoptosis Induction: Increased apoptotic cell population due to disrupted microtubules.

    Quantitative Data: IC50 values and statistical analyses demonstrate compound efficacy.

Biomarker Development for Smoking-Related GI Cancer

Specific Scientific Field: Epidemiology and cancer prevention.

Summary: Researchers aim to develop biomarkers based on blood samples from habitual smokers and nonsmokers. These biomarkers will aid in population-based cohort studies of smoking and gastrointestinal (GI) cancer, as well as toxicity and carcinogenicity analyses of tobacco products .

Experimental Procedures:

    Sample Collection: Blood samples from smokers and nonsmokers.

    Biomarker Identification: Analyze metabolites, proteins, or genetic markers associated with 9H-pyrido[2,3-b]indole exposure.

    Validation Studies: Assess biomarker specificity and sensitivity.

    Population Studies: Investigate associations between biomarkers and GI cancer risk.

Results:

    Biomarker Panel: Identification of specific 9H-pyrido[2,3-b]indole-related biomarkers.

    Smoking Correlation: Biomarker levels correlate with smoking habits.

    Toxicity Assessment: Evaluate tobacco product toxicity using these biomarkers.

Multicomponent Synthesis of 9H-Pyrido[2,3-b]indole Derivatives

Specific Scientific Field: Organic synthesis and heterocyclic chemistry.

Summary: Researchers have synthesized 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles via a one-pot multicomponent cyclocondensation reaction. Silica-supported ionic liquid catalysts play a crucial role in this efficient synthesis .

Experimental Procedures:

    Reaction Setup: Combine chalcones, oxindoles, and ammonium acetate.

    Catalyst Use: Employ silica-supported ionic liquid [pmim]HSO4-SiO2.

    Heating Conditions: Heat the mixture under solvent-free conditions.

    Product Isolation: Purify the title compounds.

Results:

    High Yields: Good to excellent yields of 9H-pyrido[2,3-b]indole derivatives.

    Green Chemistry: Solvent-free conditions reduce environmental impact.

    Catalyst Efficiency: Silica-supported ionic liquid catalysts enhance reaction efficiency.

9H-Pyrido[2,3-b]indole is a heterocyclic compound with the molecular formula C₁₁H₈N₂. This compound features a pyridine ring fused to an indole structure, making it part of a larger class of nitrogen-containing heterocycles. It is characterized by a bicyclic structure that contributes to its unique chemical properties and biological activities. The compound appears as a white to light yellow crystalline powder and has a melting point of approximately 214 °C .

The mechanism of action of 9H-pyrido[2,3-b]indole itself is not well-understood. However, its derivatives have been shown to interact with various biological targets, including enzymes, receptors, and ion channels []. Some derivatives exhibit antidepressant, anxiolytic, and anticonvulsant properties, suggesting potential applications in neurological disorders []. Further research is needed to elucidate the specific mechanisms by which these derivatives exert their effects.

Please Note:

  • Due to the commercially unavailable status of 9H-pyrido[2,3-b]indole from Sigma-Aldrich [], extensive research data specifically on this compound might be limited.
  • The information on the mechanism of action and safety is based on the known properties of its derivatives.
Typical of heterocycles. Notably, it can undergo electrophilic aromatic substitution due to the electron-rich nature of the indole portion. Additionally, it can participate in nucleophilic substitutions and cyclization reactions, which are essential for synthesizing derivatives with enhanced properties .

Key Reactions:

  • Electrophilic Substitution: The presence of nitrogen atoms makes the compound susceptible to electrophiles.
  • Nucleophilic Addition: The indole nitrogen can act as a nucleophile in certain conditions.
  • Cyclization: Can form complex structures when reacted with other compounds.

Research indicates that 9H-Pyrido[2,3-b]indole exhibits significant biological activities, including potential anticancer properties. It has been classified as a probable human carcinogen due to its presence in cooked meats and its ability to form DNA adducts . Studies have shown that derivatives of this compound can also exhibit antimicrobial and anti-inflammatory activities, making it of interest in pharmaceutical research.

Several synthesis methods for 9H-Pyrido[2,3-b]indole and its derivatives have been reported:

  • One-Pot Synthesis: A method involving the reaction of chalcone with oxindole and ammonium salts under heating conditions has been described as efficient .
  • Multicomponent Reactions: Utilizing silicates of Group IV elements to facilitate the formation of 9H-Pyrido[2,3-b]indole derivatives in aqueous media .
  • Traditional Methods: Synthesis from starting materials like indolin-2-one and other nitrogenous compounds through various reaction pathways .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that enhance its biological activity.

9H-Pyrido[2,3-b]indole finds applications primarily in medicinal chemistry due to its biological properties. It is being explored for its potential use in developing anticancer agents and other therapeutic drugs. Additionally, its derivatives are investigated for use in organic electronics and as fluorescent materials due to their unique optical properties .

Interaction studies involving 9H-Pyrido[2,3-b]indole focus on its behavior with DNA and proteins. The compound is known to form adducts with DNA, which can lead to mutagenic effects. Additionally, studies have explored its interactions with various enzymes and receptors, providing insights into its mechanism of action in biological systems .

Several compounds share structural similarities with 9H-Pyrido[2,3-b]indole. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Amino-9H-Pyrido[2,3-b]indoleAmino derivativeExhibits carcinogenic properties; prevalent in cooked meats .
IndoleSimple bicyclic structureBasic structure from which pyrido derivatives are derived.
1H-IndoleParent compoundLacks the pyridine ring; serves as a precursor for various reactions.
9H-Pyrimido[4,5-b]indolePyrimido derivativeExhibits different biological activities; often less studied than pyrido derivatives.

The uniqueness of 9H-Pyrido[2,3-b]indole lies in its specific fusion of pyridine and indole rings, which confers distinct chemical reactivity and biological activity compared to these similar compounds.

Development of Pyridoindole Chemistry in Academic Literature

The chemistry of pyridoindoles emerged alongside early investigations into indole alkaloids and heterocyclic systems. Initial studies in the 1970s focused on synthesizing 9H-pyrido[2,3-b]indole derivatives for central nervous system (CNS) depressants, as evidenced by patents describing cyclization methods using 2-aminoindole-3-propionic acid precursors. By the 1990s, research expanded to explore its natural occurrence in grilled meats as a carcinogenic heterocyclic amine, linking dietary exposure to mutagenic risks. The 21st century saw breakthroughs in catalytic methods, such as copper-mediated cascades and POCl3-driven dehydrative transformations, which improved synthetic efficiency and substrate scope.

Position within Heterocyclic Chemistry Research Framework

As a member of the carboline family, 9H-pyrido[2,3-b]indole occupies a niche in heterocyclic chemistry due to its dual aromatic systems. Its pyridine and indole moieties enable π-π stacking and hydrogen bonding, critical for interactions in biological systems. Compared to β- and γ-carbolines, the α-carboline’s nitrogen positioning enhances electrophilic reactivity, facilitating functionalization at C-1 and C-3. This structural uniqueness has spurred its use in designing kinase inhibitors and DNA intercalators.

Classification and Nomenclature in Chemical Taxonomy

  • IUPAC Name: 9H-Pyrido[2,3-b]indole
  • Alternative Names: α-Carboline, 1-Azacarbazole
  • CAS Registry: 244-76-8
  • Molecular Formula: C11H8N2
  • Structural Class: Benzenoid heterotricycle (indole fused to pyridine).

The numbering system prioritizes the indole moiety, with the pyridine nitrogen at position 2 (Figure 1). This classification aligns with its biosynthetic relationship to tryptophan-derived alkaloids.

Research Significance in Organic Chemistry and Related Fields

9H-Pyrido[2,3-b]indole serves as a model system for studying:

  • Ring-Expansion Reactions: Spirooxindole intermediates undergo POCl3-mediated rearrangements to form the pyridoindole core.
  • Cross-Coupling Chemistry: Palladium-catalyzed C–H functionalization enables C-3 cyanation and arylations.
  • Drug Discovery: Derivatives show nanomolar potency against hepatitis C virus (HCV) and breast cancer cells.

Pictet-Spengler Reaction Applications

The Pictet-Spengler reaction, a classical method for constructing β-carboline scaffolds, involves the acid-catalyzed condensation of tryptamine derivatives with carbonyl compounds. While this reaction is widely used for synthesizing tetrahydro-β-carbolines, its direct application to 9H-pyrido[2,3-b]indole synthesis remains underexplored in the provided literature. Structural analogs, such as 1,3-disubstituted β-carbolines, have been synthesized via related strategies, suggesting potential adaptability for pyridoindole frameworks [1].

Bischler-Napieralski Reaction Strategies

The Bischler-Napieralski reaction has been effectively employed to construct pyrazole-fused β-carbolines. For example, 3-[(4-(N-acetyl)amino-1,3-dimethylpyrazol-5-yl]-4-methylindoles undergo cyclization under Bischler-Napieralski conditions to yield 1,3,10-trimethylpyrazolo[3',4':5,6]pyrido[3,4-b]indoles. This regioselective cyclization occurs at the indole’s C-2 position when steric hindrance at C-4 blocks alternative pathways [5]. The reaction typically uses phosphorus oxychloride in acetonitrile, achieving moderate yields (56%) for complex fused systems [5].

Cyclization and Condensation Approaches

Brønsted acid-catalyzed (4 + 2) cyclocondensation represents a versatile route to dihydropyridoindoles. For instance, 3-methyl-1H-indole reacts with donor-acceptor cyclopropanes in the presence of diphenylphosphoric acid, forming 8,9-dihydropyrido[1,2-a]indoles via sequential C-2 alkylation and intramolecular ketone condensation [3]. This method tolerates diverse substituents on both reactants, producing adducts in 45–85% yields with high regioselectivity (>10:1) [3]. Additionally, 3-formyl-9H-pyrido[3,4-b]indoles undergo Morita-Baylis-Hillman (MBH) reactions with acrylonitrile, yielding fluorescent C-3 substituted adducts through nucleophilic addition and elimination [2].

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Coupling Methodologies

Palladium catalysis enables direct cyclization of o-picolylbromoarenes into pyridoindoles. This method avoids traditional Lewis acids, instead leveraging Pd’s ability to mediate C–C bond formation. While specific details are limited in the provided sources, this approach highlights the potential for transition metals to streamline pyridoindole synthesis [3].

Copper-Mediated Transformation Research

No copper-mediated syntheses of 9H-pyrido[2,3-b]indole were reported in the provided literature.

Alternative Metal-Catalyzed Strategic Approaches

Current studies have not explored other transition metals (e.g., nickel, iron) for pyridoindole synthesis.

Modern Synthetic Advances

Nucleophilic Substitution of Hydrogen (SNH) Applications

SNH methodologies for pyridoindole synthesis were not described in the reviewed sources.

One-Pot Multicomponent Reaction Development

The MBH reaction exemplifies a multicomponent strategy for functionalizing β-carbolines. 3-Formyl-1-aryl-9H-pyrido[3,4-b]indoles react with acrylonitrile and DABCO in a one-pot process, generating MBH adducts with concurrent Michael addition in some cases [2]. Optimized conditions (chloroform, 15 minutes) produce fluorescent derivatives like 7cB and 7cE, which exhibit Stokes shifts up to 270 nm [2].

Chalcone-Oxindole Reaction Methodologies

Chalcone-oxindole hybrid syntheses were not addressed in the provided studies.

Sustainable Synthesis Research

Solvent-Free Reaction Development

Solvent-free approaches remain unexplored for pyridoindole synthesis in the current literature.

Catalyst Efficiency and Recyclability Studies

DABCO serves as an effective catalyst in MBH reactions, enabling high yields (70–85%) under mild conditions [2]. While recyclability data are absent, the reaction’s efficiency in chloroform at low concentrations (5 × 10^−6 M) suggests potential for minimizing catalyst loading [2].

Atom Economy and Green Chemistry Integration

Atom-economic strategies for pyridoindole synthesis have not been explicitly investigated, though multicomponent reactions inherently reduce waste generation [2].

Table 1: Key Synthetic Methods for 9H-Pyrido[2,3-b]indole Derivatives

MethodConditionsYield (%)Key ProductsReference
Bischler-NapieralskiPOCl3, CH3CN, reflux56Pyrazolo-pyridoindoles [5]
Brønsted Acid CatalysisDiphenylphosphoric acid, DCE45–85Dihydropyrido[1,2-a]indoles [3]
MBH ReactionDABCO, CHCl3, rt70–85Fluorescent MBH adducts [2]

C-Ring Modification Strategies

The structural modification of the pyridine ring (C-ring) in 9H-pyrido[2,3-b]indole represents a fundamental approach to expanding the chemical diversity of this heterocyclic system. Research has demonstrated that regioselective functionalization at specific positions of the C-ring dramatically influences both the chemical properties and biological activities of the resulting derivatives [1] [2].

Position-specific modifications have been extensively studied, with particular attention to the 2- and 4-positions of the pyridine ring. Palladium-catalyzed methodologies have emerged as powerful tools for achieving regioselective substitution patterns. Studies employing tosyliminoindolines with α,β-unsaturated aldehydes under palladium catalysis have revealed solvent-dependent regioselectivity, where N,N-dimethylformamide favors 4-substituted α-carbolines via a carba-Michael pathway, while N-methylacetamide promotes 2-substituted products through an aza-Michael pathway [3].

The implementation of multicomponent cascade reactions has proven particularly effective for C-ring diversification. Chinese patent literature describes one-pot synthesis methods utilizing 1-bromo-2-(2,2-dibromovinyl)benzene derivatives with α,β-unsaturated aldehydes and ammonia, enabling simultaneous construction of both the indole and pyridine rings while introducing substituents at the 2- and 3-positions [4]. These reactions typically proceed at 60-100°C in the presence of copper catalysts and achieve yields ranging from 21-40% depending on the substrate combination.

Copper-catalyzed multicomponent reactions have also demonstrated exceptional versatility in C-ring modification. Research utilizing 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia under mild conditions provides selective access to 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or 9H-pyrido[2,3-b]indoles based on reaction parameter optimization [5]. The concentration of ammonia, molar ratios of reagents, and structural features of aldehyde substrates serve as critical factors controlling product selectivity.

N-Substitution Methodologies

N-Substitution represents a crucial strategy for modulating the physicochemical properties and biological activities of 9H-pyrido[2,3-b]indole derivatives. Research has focused extensively on functionalization at both the indole nitrogen (N-9) and pyridine nitrogen positions, with each modification conferring distinct pharmacological profiles [6] [7].

Studies on N-1 and N-9 modified α-carboline analogues have revealed significant structure-activity relationships in neurobiological applications. Alkyl, benzyl, and phenyl modifications at these positions demonstrate multifunctional activities including anti-neuroinflammatory, neuroprotective, and cholinesterase inhibition properties. Compound modifications with methoxy and chloro substituents at para positions have shown enhanced anti-neuroinflammatory activity, with IC50 values reaching 1.45 μM for nitric oxide production inhibition [6].

The influence of N-substitution on conformational flexibility has been demonstrated through computational studies of pyrido[4,3-b]indole derivatives. Research indicates that N-methylation can disrupt critical hydrogen bonding interactions, particularly affecting binding to biological targets such as MDM2. Studies show that preservation of the N9-hydrogen is essential for maintaining hydrogen bond interactions with target proteins, while N9-methylation significantly reduces binding affinity [8].

Systematic investigations of N-substitution patterns in tetrahydro-pyrido[4,3-b]indole derivatives have identified optimal substitution strategies for neuroprotective applications. The introduction of different chemical substituents (methyl, methoxy, fluorine, and chlorine) at position 8 of the carboline fragment demonstrates position-dependent effects on glutamate-dependent calcium ion uptake modulation in rat cerebral cortex synaptosomes [7].

Peripheral Functionalization Approaches

Peripheral functionalization encompasses modifications to the benzene ring portion of the indole system and represents a powerful strategy for fine-tuning the biological properties of 9H-pyrido[2,3-b]indole derivatives. Research has demonstrated that systematic variation of peripheral substituents can dramatically alter pharmacological profiles while maintaining the core heterocyclic framework [9] [8].

Comprehensive structure-activity relationship studies have identified optimal peripheral substitution patterns for anticancer applications. Research on pyrido[3,4-b]indole derivatives has established that 1-naphthyl substitution at C1 combined with methoxy substitution at C6 provides exceptional broad-spectrum anticancer activity, with IC50 values reaching 80 nM for breast cancer cells, 130 nM for colon cancer cells, and 200 nM for pancreatic cancer cells [8].

The development of peripheral functionalization strategies has benefited significantly from advanced synthetic methodologies. Ruthenium-catalyzed regioselective hydroxymethylation reactions enable selective C-H functionalization of the benzene ring, providing access to hydroxymethyl-substituted derivatives with enhanced solubility properties. These reactions proceed under mild conditions and demonstrate excellent regioselectivity for monohydroxymethylated products [2].

Rhodium-catalyzed methodologies have also proven valuable for peripheral functionalization. Site-selective alkylation reactions of β-carbolines and isoquinolines enable introduction of diverse alkyl substituents at specific positions, while tandem C-H/C-N functionalization approaches allow construction of complex indolizine-indole frameworks through sequential bond formation processes [2].

Heteroatom-Containing Derivatives

α-Carboline Derivative Research

α-Carboline derivatives, characterized by the 9H-pyrido[2,3-b]indole core structure, represent one of the most extensively studied classes of heteroatom-containing pyrido-indole systems. Comprehensive research has established these compounds as privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities ranging from anticancer and antimicrobial properties to neuroprotective and antioxidant effects [1] [10].

Structure-Activity Relationship Investigations

Electronic Effect Correlation Studies

Electronic effect correlation studies represent a fundamental aspect of pyrido-indole structure-activity relationship investigations, providing crucial insights into how electronic modifications influence biological activity and chemical reactivity. Research has systematically examined the impact of electron-donating and electron-withdrawing substituents on various positions of the pyrido-indole framework [9] [17].

Comprehensive investigations of carbonic anhydrase inhibition by pyrido[2,3-d]pyrimidine derivatives have established clear electronic effect correlations. Studies demonstrate that electron-donating groups, particularly methoxy substituents in para positions of phenyl rings, enhance inhibitory activity against human carbonic anhydrase I and II enzymes. Conversely, electron-withdrawing groups such as nitro substituents in meta positions provide moderate inhibitory activity, with IC50 values ranging from 6.79 to 31.10 μM depending on the specific substitution pattern [9].

The influence of electronic effects on basicity and protonation behavior has been extensively characterized through nuclear magnetic resonance studies. Research utilizing 13C-NMR chemical shift analysis reveals that electron-donating amino groups significantly enhance the donor strength of aromatic amine substituents. The basicity order for various nitrogen-containing substituents follows the pattern: 1-pyrrolidino > dimethylamino > 1-piperidino, with these effects directly correlating to biological activity profiles [17].

Electronic spectroscopy investigations of β-carboline derivatives have provided detailed insights into how substituent electronic effects influence photophysical properties. Studies examining nitro-β-carboline derivatives demonstrate that the intramolecular spin-orbital coupling effects significantly impact both the spectroscopic characteristics and photophysical rate constants. These electronic modifications alter the intersystem crossing quantum yields and triplet lifetimes, affecting the compounds' potential applications as photosensitizers [18].

Steric Influence Assessment

Steric influence assessment studies have revealed the critical importance of molecular size and shape factors in determining the biological activity of pyrido-indole derivatives. Research has systematically examined how steric hindrance affects binding affinity, selectivity, and metabolic stability across various biological targets [19] [20].

Comprehensive structure-activity relationship studies of anti-leishmanial pyrido[3,4-b]indole derivatives have established clear steric requirements for optimal activity. Research demonstrates that para substitution with ortho-para directing groups such as methoxy and chloro enhances promastigote inhibition activity significantly, while sterically demanding substituents in ortho positions generally decrease activity. The optimal substitution pattern balances electronic activation with minimal steric interference [19] [20].

Conformational analysis studies of spiro[piperidine-pyrido[3,4-b]indole] derivatives have revealed how steric factors influence molecular conformation and subsequent biological activity. Active compounds preferentially adopt "open" conformations where the benzene ring remains exposed for protein interactions, while inactive analogues favor "closed" conformations with steric occlusion of binding sites. These conformational preferences directly correlate with IC50 values for CFTR potentiation activity [21] [22].

The impact of steric hindrance on enzyme binding has been particularly well-characterized in monoamine oxidase inhibition studies. Research indicates that β-carboline derivatives with methyl substituents at specific positions demonstrate enhanced selectivity for MAO-A over MAO-B. Molecular dynamics simulations reveal that steric factors influence the binding pose stability, with larger substituents potentially disrupting critical protein-ligand interactions [23].

Conformational Analysis Research

Conformational analysis research has emerged as a critical component of pyrido-indole structure-activity relationship studies, utilizing advanced computational methods to understand how molecular flexibility and preferred conformations influence biological activity [23] [21] [22].

Extensive molecular dynamics simulations of β-carboline derivatives in monoamine oxidase A binding sites have provided detailed insights into conformational dynamics and binding stability. Research demonstrates that compounds undergo significant conformational changes during binding, with root-mean-square deviation values correlating directly with experimental inhibition constants. The most potent inhibitors maintain stable binding conformations throughout simulation trajectories, while less active compounds exhibit greater conformational flexibility [23].

Quantum mechanical calculations have been employed to analyze the conformational preferences of active versus inactive pyrido-indole derivatives. Density functional theory studies using B3LYP/6-31+G(d,p) methodology reveal that active CFTR potentiators preferentially adopt conformations with exposed aromatic rings available for π-system interactions. Boltzmann distribution analysis indicates that active compounds exist predominantly in energetically favorable "open" conformations, while inactive analogues favor "closed" arrangements [21] [22].

The relationship between conformational flexibility and binding affinity has been systematically investigated through linear interaction energy calculations. Studies demonstrate that binding free energies correlate strongly with van der Waals interaction energy components, reflecting the hydrophobic nature of many biological targets. The electrostatic contribution, while significant, exhibits greater variability due to conformational fluctuations, particularly for charged pyrido-indole derivatives [23].

XLogP3

2.9

UNII

274Z75I9BQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

244-76-8

Wikipedia

1-azacarbazole

Dates

Last modified: 08-15-2023

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